molecular formula C19H21F3N4O B3000888 2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775557-48-6

2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B3000888
CAS No.: 1775557-48-6
M. Wt: 378.399
InChI Key: XGYWVKZZSFIEMD-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, also known as Pralsetinib , is the RET (c-RET) protein . The RET protein plays a crucial role in the development of neurons and kidneys. It is also involved in the regulation of cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby preventing the activation of downstream signaling pathways that promote cell growth and survival . Pralsetinib has shown effective inhibition against common RET mutations that cause cancer, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib affects several biochemical pathways. The RET protein is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are critical for cell growth, survival, and differentiation. By inhibiting RET, Pralsetinib disrupts these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is known to be highly soluble in dmso, with a solubility of greater than 100 mg/ml . Its bioavailability and other ADME properties would need to be determined through further studies.

Result of Action

The inhibition of the RET protein by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells with RET mutations . This can result in the shrinkage of tumors and a reduction in cancer symptoms .

Properties

IUPAC Name

2-(4-methylphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-13-2-4-14(5-3-13)10-18(27)25-15-6-8-26(9-7-15)17-11-16(19(20,21)22)23-12-24-17/h2-5,11-12,15H,6-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYWVKZZSFIEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.